molecular formula C10H12ClN5 B276717 N-(4-chlorobenzyl)-2-ethyl-2H-tetrazol-5-amine

N-(4-chlorobenzyl)-2-ethyl-2H-tetrazol-5-amine

Cat. No. B276717
M. Wt: 237.69 g/mol
InChI Key: PBKRVPZAKLKBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-ethyl-2H-tetrazol-5-amine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as CBETA and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of CBETA is not fully understood. However, studies have suggested that it may act as an inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species. CBETA may also inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
CBETA has been shown to have various biochemical and physiological effects. Studies have suggested that it may have antioxidant and anti-inflammatory properties. CBETA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, CBETA has been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using CBETA in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of using CBETA is its potential toxicity. Therefore, caution should be exercised when handling CBETA in the lab.

Future Directions

There are several future directions for research on CBETA. One area of research is the development of CBETA-based therapeutics for the treatment of various diseases. Another area of research is the study of the mechanism of action of CBETA and its effects on various biological processes. Additionally, further research is needed to determine the potential toxicity of CBETA and its safety for use in humans.
Conclusion:
In conclusion, CBETA is a chemical compound that has been widely used in scientific research due to its unique properties. It has been synthesized using various methods and has been studied for its potential as a therapeutic agent for various diseases. CBETA has also been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While CBETA has several advantages for use in lab experiments, caution should be exercised due to its potential toxicity. There are several future directions for research on CBETA, including the development of CBETA-based therapeutics and further studies on its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of CBETA has been achieved using various methods. One of the commonly used methods is the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. The resulting compound is then reacted with ethyl isocyanate to form CBETA. Another method involves the reaction of 4-chlorobenzylamine with sodium azide to form 4-chlorobenzyl azide, which is then reacted with ethyl isocyanate to form CBETA.

Scientific Research Applications

CBETA has been widely used in scientific research due to its unique properties. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and cardiovascular diseases. CBETA has also been studied for its potential as an antibiotic and antifungal agent.

properties

Molecular Formula

C10H12ClN5

Molecular Weight

237.69 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C10H12ClN5/c1-2-16-14-10(13-15-16)12-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,14)

InChI Key

PBKRVPZAKLKBPN-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NCC2=CC=C(C=C2)Cl

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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